molecular formula C7H16ClNOS B1435404 2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride CAS No. 1803584-85-1

2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride

Cat. No.: B1435404
CAS No.: 1803584-85-1
M. Wt: 197.73 g/mol
InChI Key: YHAVDHKTNNGMTE-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride is a chemical compound with the molecular formula C7H15NOS.ClH and a molecular weight of 197.73 g/mol . It is a thiomorpholine derivative, characterized by the presence of an ethyl group at the 2-position and a methyl group at the 6-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The production process would likely include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride is unique due to the presence of both ethyl and methyl substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its interactions with specific molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-ethyl-6-methyl-1,4-thiazinane 1-oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS.ClH/c1-3-7-5-8-4-6(2)10(7)9;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAVDHKTNNGMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(S1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride
Reactant of Route 2
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride
Reactant of Route 3
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride
Reactant of Route 4
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride
Reactant of Route 5
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride
Reactant of Route 6
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride

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